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Compound Name: N-Boc-Ibrutinib-d4

Cat. No.: B15557819 Get Quote

In-Depth Technical Guide: N-Boc-Ibrutinib-d4
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

characteristics of N-Boc-Ibrutinib-d4, a deuterated intermediate crucial for the synthesis of

Ibrutinib-d4. Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a

key component of the B-cell receptor (BCR) signaling pathway, which is vital for the

proliferation and survival of malignant B-cells.[1] This guide delves into its chemical properties,

provides detailed experimental protocols for its synthesis and analysis, and visualizes its role

within the broader context of BTK signaling.

Physicochemical Characteristics
N-Boc-Ibrutinib-d4, or (3R)-tert-butyl 3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-

1-yl]-2,2,6,6-tetradeuteriopiperidine-1-carboxylate, is a stable isotope-labeled form of N-Boc-

Ibrutinib.[2][3] The deuterium labeling makes it a valuable internal standard for pharmacokinetic

and metabolic studies of Ibrutinib.[4][5][6]

Chemical and Physical Properties
A summary of the key physical and chemical properties of N-Boc-Ibrutinib-d4 is presented in

the table below. Data for the non-deuterated analogue and the parent compound, Ibrutinib, are
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included for comparison where specific data for the deuterated compound is not readily

available.
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Property N-Boc-Ibrutinib-d4
N-Boc-Ibrutinib
(non-deuterated)

Ibrutinib

Molecular Formula C₂₇H₂₆D₄N₆O₃[7][8] C₂₇H₃₀N₆O₃[9][10] C₂₅H₂₄N₆O₂[11][12]

Molecular Weight 490.59 g/mol [7][8] 486.57 g/mol [9] 440.5 g/mol [11][12]

IUPAC Name

tert-butyl (3R)-3-[4-

amino-3-(4-

phenoxyphenyl)pyraz

olo[3,4-d]pyrimidin-1-

yl]-2,2,6,6-

tetradeuteriopiperidine

-1-carboxylate[2][3]

(R)-tert-Butyl 3-(4-

amino-3-(4-

phenoxyphenyl)-1H-

pyrazolo[3,4-

d]pyrimidin-1-

yl)piperidine-1-

carboxylate[10]

1-[(3R)-3-[4-amino-3-

(4-

phenoxyphenyl)pyraz

olo[3,4-d]pyrimidin-1-

yl]piperidin-1-yl]prop-

2-en-1-one[12]

Appearance

White to off-white

solid (inferred from

Ibrutinib)[12]

White amorphous

powder[13]

White to off-white

solid[12]

Melting Point Not available Not available 149-158°C[12]

Solubility

Soluble in organic

solvents such as

DMSO and DMF

(inferred from

Ibrutinib)[11]

Soluble in organic

solvents (inferred from

Ibrutinib)[11]

Soluble in DMSO (~30

mg/mL), DMF (~30

mg/mL), and ethanol

(~0.25 mg/mL).

Sparingly soluble in

aqueous buffers.[11]

Storage Condition

Refer to the Material

Safety Data Sheet

(MSDS) for complete

information.[7][8]

Generally stored at

-20°C for long-term

stability.[11]

Refer to MSDS.

Store at -20°C for

long-term stability (≥4

years).[11]

Stability Stable under

recommended storage

conditions.[6] Studies

on amorphous

Ibrutinib suggest that

Stable under

recommended storage

conditions.

Amorphous Ibrutinib

can recrystallize over

time at elevated

temperature and

humidity.[15]
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storage conditions

(temperature and

humidity) can impact

physical stability.[14]

[15][16]

Signaling Pathway of the Active Moiety: Ibrutinib
N-Boc-Ibrutinib-d4 is a protected intermediate that, upon deprotection and subsequent

acylation, yields Ibrutinib-d4. Ibrutinib is a potent inhibitor of Bruton's tyrosine kinase (BTK), a

critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] The diagram below illustrates

the central role of BTK in B-cell signaling and the mechanism of action of Ibrutinib.
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Ibrutinib's Mechanism of Action in the BTK Signaling Pathway
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Caption: Ibrutinib inhibits BTK, blocking downstream signaling and B-cell proliferation.
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Experimental Protocols
The following sections detail the methodologies for the synthesis, purification, and analysis of

N-Boc-Ibrutinib-d4, based on established procedures for its non-deuterated analogue and

related compounds.

Synthesis of N-Boc-Ibrutinib-d4
A plausible synthetic route to N-Boc-Ibrutinib-d4 involves the reaction of 3-(4-

phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with a deuterated, Boc-protected

piperidine derivative. The following is a representative protocol adapted from patent literature.

[17]

Reaction:

Reactants:

3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

(S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate-d4

Cesium Carbonate (Cs₂CO₃)

4-Dimethylaminopyridine (DMAP)

Solvent: N,N-Dimethylformamide (DMF)

Procedure:

Dissolve 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in DMF.

To the solution, add (S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate-d4, cesium

carbonate, and 4-dimethylaminopyridine.

Heat the reaction mixture to 90°C and stir until the reaction is complete, monitoring by a

suitable chromatographic method (e.g., TLC or HPLC).

After completion, remove the DMF under reduced pressure.
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The crude product is then subjected to purification.

Reactants:
- 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- (S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate-d4
- Cs2CO3, DMAP

Reaction in DMF at 90°C Reaction Monitoring (TLC/HPLC)

Solvent Removal (Reduced Pressure) Crude N-Boc-Ibrutinib-d4 Purification Pure N-Boc-Ibrutinib-d4

Click to download full resolution via product page

Caption: A general workflow for the synthesis of N-Boc-Ibrutinib-d4.

Purification Protocol
Purification of the crude product is essential to remove unreacted starting materials and

byproducts. Column chromatography is a commonly employed method.

Method: Silica Gel Column Chromatography[13][17]

Stationary Phase: Silica gel

Mobile Phase: A gradient of dichloromethane (DCM) and methanol (MeOH) is typically used.

A common starting gradient is 40:1 (DCM:MeOH).[17]

Procedure:

Prepare a slurry of silica gel in the initial mobile phase and pack it into a column.

Dissolve the crude N-Boc-Ibrutinib-d4 in a minimal amount of DCM.

Load the sample onto the top of the silica gel column.

Elute the column with the DCM:MeOH mobile phase, gradually increasing the polarity by

increasing the proportion of methanol if necessary.
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Collect fractions and analyze them by TLC or HPLC to identify those containing the pure

product.

Combine the pure fractions and evaporate the solvent under reduced pressure to yield the

purified N-Boc-Ibrutinib-d4.

Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass

Spectrometry (LC-MS/MS) are powerful techniques for assessing the purity and identity of N-
Boc-Ibrutinib-d4.

3.3.1. High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of N-Boc-Ibrutinib-d4.

Column: A reverse-phase C18 column, such as a Kromosil C18 (250mm x 4.6 mm, 5 µm

particle size), is often used for Ibrutinib and its intermediates.[18]

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic

solvent (e.g., acetonitrile) is common. For example, a mobile phase of phosphate buffer and

acetonitrile in a 45:55 (v/v) ratio has been used for Ibrutinib.[18]

Flow Rate: A typical flow rate is 1.0 mL/min.[18]

Detection: UV detection at a wavelength of approximately 295 nm is suitable for Ibrutinib and

related compounds.[18]

Procedure:

Prepare a standard solution of N-Boc-Ibrutinib-d4 of known concentration in the mobile

phase.

Prepare the sample solution to be analyzed.

Inject the standard and sample solutions into the HPLC system.
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Analyze the resulting chromatograms to determine the retention time and peak area of the

compound, from which purity can be calculated.

3.3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the identification and quantification of

N-Boc-Ibrutinib-d4, particularly in biological matrices.

Chromatography: Similar HPLC conditions as described above can be used. A gradient

elution with a mobile phase consisting of ammonium formate buffer and acetonitrile is also

effective.[1][19]

Mass Spectrometry:

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and

sensitivity. The precursor ion (the molecular ion of N-Boc-Ibrutinib-d4) is selected and

fragmented, and a specific product ion is monitored.

Internal Standard: A non-deuterated version of the analyte or another related deuterated

compound can be used as an internal standard for accurate quantification.[1][4]

Procedure:

Develop an MRM method by determining the optimal precursor and product ions for N-
Boc-Ibrutinib-d4.

Perform sample preparation, which may involve protein precipitation or liquid-liquid

extraction for biological samples.[4][5]

Analyze the samples using the developed LC-MS/MS method.

Quantify the analyte by comparing the peak area ratio of the analyte to the internal

standard against a calibration curve.
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Caption: General analytical workflow for N-Boc-Ibrutinib-d4.

Conclusion
N-Boc-Ibrutinib-d4 is a critical reagent in the development and study of Ibrutinib. This guide

has provided a detailed overview of its physicochemical properties, its role in the context of

BTK inhibition, and comprehensive experimental protocols for its synthesis, purification, and

analysis. The provided information and visualizations aim to support researchers and scientists

in their work with this important compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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